molecular formula C21H20N4O4S B10980454 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10980454
M. Wt: 424.5 g/mol
InChI Key: XHFKJKIKOAAZLY-UHFFFAOYSA-N
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Description

N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a hybrid heterocyclic compound featuring a 4,5-dimethoxy-substituted indole core conjugated to a benzothiazole moiety via a carboxamide linker. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as kinases and GPCRs . The benzothiazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, often observed in antitumor and antimicrobial agents .

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20N4O4S/c1-28-16-8-7-13-12(19(16)29-2)11-15(23-13)20(27)22-10-9-18(26)25-21-24-14-5-3-4-6-17(14)30-21/h3-8,11,23H,9-10H2,1-2H3,(H,22,27)(H,24,25,26)

InChI Key

XHFKJKIKOAAZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl formamide (DMF), chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique features are compared to similar derivatives in Table 1:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Potential Applications
N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide (Target) Indole-Benzothiazole 4,5-Dimethoxyindole, carboxamide linker Methoxy, benzothiazole, carboxamide Hypothesized kinase inhibition
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2c) Indole-Thiazolidinone Thiazolidinone, unsubstituted indole Carboxylic acid, thiazolidinone Antimicrobial, antitumor
N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide (879429-33-1) Benzothiazole-Furan Furan-2-carboxamide, no indole Benzothiazole, furan, carboxamide Unknown (structural analog)
(7-Chloro-3-methyl-1-benzofuran-2-yl)-(4-propylpiperazin-1-yl)methanone (930543-24-1) Benzofuran-Piperazine Chloro-benzofuran, piperazine Halogen, ketone, piperazine CNS-targeted activity (speculative)

Key Observations :

  • Linker Flexibility : The carboxamide linker in the target compound and 879429-33-1 allows conformational flexibility, whereas rigid ketones (e.g., 930543-24-1) may restrict binding modes.
  • Heterocycle Synergy : Benzothiazole and indole combinations (target compound) are associated with dual π-π stacking and hydrogen-bonding motifs, whereas furan (879429-33-1) or benzofuran (930543-24-1) analogs prioritize planar aromatic interactions.

Structural and Conformational Analysis

Crystallographic studies of similar compounds (e.g., 2a-2c ) using software like ORTEP-3 and WinGX reveal nonplanar puckering in heterocyclic rings. For the target compound:

  • Ring Puckering : The indole and benzothiazole rings may adopt puckered conformations described by Cremer-Pople coordinates , influencing binding pocket compatibility.
  • Hydrogen Bonding : The carboxamide linker can form intramolecular H-bonds, stabilizing a bioactive conformation, as seen in 879429-33-1 .

Biological Activity

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The molecular formula of this compound is C₁₇H₁₈N₄O₃S. Its structure includes:

  • Benzothiazole moiety : Known for its role in various biological activities, particularly in anticancer and antimicrobial applications.
  • Indole framework : Commonly associated with neuroactive compounds and has shown promise in cancer therapy.
  • Carboxamide functional group : Enhances solubility and bioavailability.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. Research suggests that it may act as an inhibitor of key enzymes involved in cellular signaling pathways related to cancer proliferation and survival. Specifically, it has shown potential against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Demonstrated cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth.
  • MDA-MB-468 (triple-negative breast cancer) : Exhibited enhanced selectivity and potency compared to standard treatments like gefitinib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompound Concentration (µM)IC₅₀ Value (µM)Reference
MCF-7108.34
MDA-MB-468106.57

The compound's mechanism appears to involve the modulation of protein kinases and other cellular signaling pathways. It may inhibit Akt phosphorylation, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparative Studies

Compounds structurally similar to this compound have also been evaluated for their biological activities:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyindoleIndole frameworkAnticancer properties
Benzothiazole derivativesBenzothiazole coreAntimicrobial activity
IndolecarboxamidesCarboxamide groupProtein kinase inhibition

The dual functionality of this compound may provide synergistic effects that enhance its therapeutic potential beyond simpler analogs.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Synergistic Effects with Other Drugs : In combination therapy studies with gefitinib, the compound exhibited enhanced efficacy in inhibiting tumor growth in MDA-MB-468 cells, suggesting potential for combination regimens in clinical settings .

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